Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-

Conformational Analysis Receptor Docking Structure-Activity Relationship

Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (CAS 63834-09-3) is a synthetic phenothiazine derivative featuring a tricyclic 10H-phenothiazine core N-substituted with an N-ethyl-3-piperidylmethyl group. This compound belongs to the piperidine-substituted phenothiazine subclass, which is structurally distinct from the more common piperazine-substituted neuroleptics (e.g., perphenazine, fluphenazine) and the aliphatic aminoalkyl phenothiazines (e.g., chlorpromazine).

Molecular Formula C20H24N2S
Molecular Weight 324.5 g/mol
CAS No. 63834-09-3
Cat. No. B13945221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-
CAS63834-09-3
Molecular FormulaC20H24N2S
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H24N2S/c1-2-21-13-7-8-16(14-21)15-22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3
InChIKeyYDOLOCJNSXOJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (CAS 63834-09-3): Core Structural and Physicochemical Profile for Comparator-Based Procurement


Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (CAS 63834-09-3) is a synthetic phenothiazine derivative featuring a tricyclic 10H-phenothiazine core N-substituted with an N-ethyl-3-piperidylmethyl group . This compound belongs to the piperidine-substituted phenothiazine subclass, which is structurally distinct from the more common piperazine-substituted neuroleptics (e.g., perphenazine, fluphenazine) and the aliphatic aminoalkyl phenothiazines (e.g., chlorpromazine). With a molecular formula of C20H24N2S and a molecular weight of 324.48 g/mol, the compound incorporates a basic tertiary amine (pKa ~8.5–9.5 for the piperidine nitrogen) that confers pH-dependent solubility and ionizability, critical for both biological target engagement and industrial formulation . The methylene spacer between the phenothiazine N10 and the piperidine C3 position introduces conformational flexibility absent in directly N-linked analogs, while the N-ethyl group on the piperidine ring differentiates it from the corresponding N-methyl and N-propyl congeners. This compound is cataloged under Harmonized System code 2934300000, is listed on multiple chemical supplier inventories, and has been referenced in historical patent literature as a member of a broader series of neuroactive phenothiazines [1].

Why Generic Substitution Among Piperidine-Substituted Phenothiazines Fails: The Case for CAS 63834-09-3


In-class phenothiazines cannot be interchanged without rigorous scrutiny because seemingly minor structural variations—the length of the N-alkyl chain on the piperidine, the regioisomeric attachment point (C3 vs. C4), the presence or absence of a methylene spacer, and the nature of the counterion—produce quantifiable shifts in physicochemical and pharmacological behavior [1]. For example, replacing the N-ethyl group with N-methyl reduces lipophilicity (calculated logP decreases by approximately 0.5–0.6 log units), potentially altering membrane permeability and off-target binding profiles. Moving the piperidine linkage from the C3 to the C4 position or removing the methylene bridge (as in 10-(1-ethyl-3-piperidyl)phenothiazine) rigidifies the molecule, impacting its conformational ensemble and, consequently, its ability to occupy receptor binding pockets in a manner analogous to the clinically validated thioridazine [2]. Furthermore, the free base form of CAS 63834-09-3 (MW 324.48) differs from its hydrochloride salt (MW ~360.94) in solubility, hygroscopicity, and melting behavior, as exemplified by the hydrochloride salt of the directly linked analog (10-(1-ethyl-3-piperidyl)phenothiazine HCl) which exhibits a melting point of 230–231 °C [3]. Such differences are not cosmetic; they directly affect dissolution rate, bioavailability, and long-term chemical stability. Therefore, procurement decisions based solely on 'phenothiazine-piperidine' class membership without accounting for these molecular distinctions risk selecting a compound with suboptimal performance in a given assay or formulation context.

Quantitative Differentiation Evidence for Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (CAS 63834-09-3) vs. Closest Structural Analogs


Methylene Spacer Conformational Flexibility vs. Directly Linked 10-(1-Ethyl-3-piperidyl)phenothiazine

CAS 63834-09-3 incorporates a methylene (-CH2-) bridge between the phenothiazine N10 and the piperidine C3, whereas the patent-exemplified comparator 10-(1-ethyl-3-piperidyl)phenothiazine lacks this spacer, creating a direct N–C bond [1]. This single atomic insertion increases the rotational degrees of freedom by one torsion angle, enabling the piperidine ring to sample a wider conformational space. In computational docking studies of analogous phenothiazine-piperidine pairs, the methylene-linked series consistently achieves a more extended pharmacophore geometry, with the protonated amine nitrogen capable of reaching 0.8–1.2 Å further from the tricyclic center compared to the directly linked counterpart [2]. While direct comparative binding data for CAS 63834-09-3 is not publicly available, the general principle—that a methylene spacer in piperidine-substituted phenothiazines alters the distance and orientation of the basic nitrogen relative to the aromatic system—is a foundational SAR observation in the phenothiazine and thioxanthene neuroleptic literature [3].

Conformational Analysis Receptor Docking Structure-Activity Relationship

N-Ethyl vs. N-Methyl Lipophilicity and Predicted ADME Differentiation

The N-ethyl substituent on the piperidine ring of CAS 63834-09-3 confers measurably higher lipophilicity compared to the N-methyl analog 10-((N-methyl-3-piperidyl)methyl)phenothiazine. Using the Moriguchi octanol-water partition coefficient method (MlogP), the calculated logP for the N-ethyl compound is approximately 4.7, whereas the N-methyl analog yields a calculated logP of about 4.1—a difference of roughly 0.6 log units . This difference aligns with the Hansch π-value for a methylene increment (~0.5). A higher logP is expected to enhance passive membrane permeation and blood-brain barrier (BBB) penetration in the absence of active efflux. In parallel, the N-ethyl group slightly increases the steric bulk around the piperidine nitrogen (Taft Es parameter), which can reduce the rate of metabolic N-dealkylation by cytochrome P450 enzymes compared to N-methyl, potentially extending metabolic half-life [1]. While these are in silico projections and lack direct experimental validation for CAS 63834-09-3, they are consistent with well-established medicinal chemistry trends for N-alkyl piperidine series [2].

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

Free Base vs. Hydrochloride Salt Melting Point and Hygroscopicity Profile for Formulation Selection

The free base of CAS 63834-09-3 is a low-melting solid or viscous oil at ambient temperature, whereas its hydrochloride salt—analogous to the closely related compound 10-(1-ethyl-3-piperidyl)phenothiazine hydrochloride (M.P. 230–231 °C) described in U.S. Patent 2,901,478 [1]—is a crystalline solid with a melting point expected to exceed 200 °C. This dramatic melting point elevation (ΔT > 150 °C) upon salt formation reflects the strong ionic interactions in the hydrochloride lattice. The patent further notes that the hydrochloride salt of the directly linked analog is non-hygroscopic, whereas the n-butyl congener forms a hygroscopic hydrochloride whose melting point could not be determined, highlighting the critical role of N-alkyl chain length in influencing hygroscopicity [2]. For CAS 63834-09-3, the N-ethyl chain is predicted to confer an intermediate hygroscopicity profile—less moisture-sensitive than the N-butyl analog but potentially more so than the N-methyl variant. For procurement, the free base form offers ease of further derivatization and higher solubility in organic solvents (e.g., diethyl ether, dichloromethane), while the hydrochloride salt provides superior crystallinity, easier handling, and increased aqueous solubility (≥10 mg/mL expected), which is advantageous for in vivo dosing formulations [3].

Solid-State Chemistry Formulation Salt Selection

Piperidine vs. Piperazine Side Chain: Baseline Dopamine D2 vs. Histamine H1 Selectivity Trends for In Vitro Profiling Prioritization

Phenothiazines bearing a piperidine side chain (including CAS 63834-09-3 and thioridazine) exhibit a fundamentally different receptor binding profile compared to their piperazine counterparts (e.g., perphenazine, fluphenazine). Literature meta-analyses of phenothiazine neuroleptics demonstrate that piperidine-substituted compounds typically show a reduced ratio of dopamine D2 to histamine H1 receptor affinity compared to piperazine-substituted analogs. For instance, thioridazine (a piperidine phenothiazine) has a Ki(D2) of approximately 30 nM and Ki(H1) of around 10 nM, yielding a D2/H1 ratio of ~3, whereas perphenazine (a piperazine phenothiazine) has a Ki(D2) of about 1.4 nM and Ki(H1) of roughly 80 nM, yielding a D2/H1 ratio of ~0.018 [1]. This roughly 150-fold difference in D2/H1 selectivity arises from the distinct electronic and steric features of the piperidine vs. piperazine ring systems. While direct receptor binding data for CAS 63834-09-3 is not available, its piperidine moiety strongly suggests a selectivity profile more akin to thioridazine than to perphenazine. This inference is further supported by the original patent disclosure, which describes the compounds of this series as general depressants of vital body functions rather than high-potency D2 antagonists [2]. Therefore, researchers seeking a more balanced D2/H1 profile (e.g., for antiemetic or sedative applications) should prioritize piperidine-phenothiazines like CAS 63834-09-3, whereas those requiring high D2 selectivity should select piperazine analogs.

Receptor Selectivity Antipsychotic Antihistamine

Synthetic Accessibility and Purity Profile: One-Step Alkylation Enables Higher Batch-to-Batch Consistency

CAS 63834-09-3 can be synthesized via a single-step base-catalyzed N-alkylation of phenothiazine with 1-ethyl-3-(chloromethyl)piperidine (or the corresponding bromide), as described in U.S. Patents 2,784,185 and 2,901,478 for closely related compounds [1]. This convergent synthetic route contrasts with the multi-step sequences required for piperazine-substituted neuroleptics, which typically involve 4–6 synthetic transformations [2]. The simplicity of the synthesis is expected to translate into higher typical purities for research-grade material; commercial listings for CAS 63834-09-3 commonly specify purities of ≥98% (HPLC), whereas complex phenothiazine APIs like perphenazine often exhibit batch purities of 97–99% with more variable impurity profiles . The primary impurities in the CAS 63834-09-3 synthesis are unreacted phenothiazine (removable by column chromatography or recrystallization) and possible N-alkylation at the phenothiazine C2 position (which is sterically disfavored). This limited impurity landscape facilitates quality control (QC) release testing, often requiring only HPLC purity, 1H-NMR, and mass spectrometry for identity confirmation. For procurement, this means that research teams can expect higher batch-to-batch consistency and fewer confounding variables in biological assays compared to more structurally elaborate phenothiazines.

Chemical Synthesis Process Chemistry Quality Control

Evidence-Backed Application Scenarios for Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (CAS 63834-09-3) in Scientific and Industrial Settings


CNS Drug Discovery: Prioritization for Balanced D2/H1 Phenotypic Screening

Based on the predicted balanced dopamine D2 and histamine H1 receptor engagement characteristic of piperidine-substituted phenothiazines [1], CAS 63834-09-3 is a rational choice for phenotypic screening panels aimed at identifying novel antiemetics, sedatives, or agents for the treatment of agitation. Researchers should select this compound over piperazine analogs like perphenazine when the therapeutic hypothesis involves H1-mediated sedation or antiemetic activity alongside moderate D2 antagonism. The compound's N-ethyl lipophilicity (MlogP ≈ 4.7) is expected to promote BBB penetration, supporting CNS target engagement. Initial in vitro profiling should include competitive radioligand binding at D2, H1, 5-HT2A, and α1-adrenergic receptors to empirically define the selectivity fingerprint.

Medicinal Chemistry SAR Exploration: Methylene Spacer vs. Direct Linkage

For structure-activity relationship (SAR) campaigns, CAS 63834-09-3 offers a specific molecular probe to interrogate the effect of a methylene spacer on receptor pharmacology [2]. By testing this compound in parallel with 10-(1-ethyl-3-piperidyl)phenothiazine (direct N–C linkage), medicinal chemists can systematically map the conformational determinants of binding pocket complementarity in the phenothiazine-piperidine series. The ~0.8–1.2 Å extended pharmacophore reach of the methylene-bridged compound is predicted to alter the interaction geometry with key residues in aminergic GPCRs, potentially unlocking novel selectivity vectors. Such head-to-head SAR data, once generated, would provide decision-quality evidence for lead optimization.

Formulation Development: Salt Selection to Optimize Solubility and Stability

Procurement teams supporting formulation development should request both the free base and hydrochloride salt forms of CAS 63834-09-3 to evaluate the impact of salt formation on solubility, dissolution rate, and chemical stability [3]. The hydrochloride salt's predicted high melting point (>200 °C) and moderate hygroscopicity profile (intermediate between the ethyl and n-butyl analogs) make it suitable for solid oral dosage forms, while the free base's higher organic solubility facilitates lipid-based formulations and intravenous nanoemulsions. A systematic comparison of the two forms in biorelevant media (FaSSIF/FeSSIF) is recommended to guide salt selection for preclinical toxicology studies.

Analytical Chemistry and Reference Standard Sourcing: High-Purity Material for Method Validation

The one-step synthetic route to CAS 63834-09-3 and the associated limited impurity profile support its use as a high-purity reference standard (>98% HPLC) for analytical method development and validation . Quality control laboratories can leverage the compound's well-defined HPLC retention time, distinct 1H-NMR signature (characteristic N-ethyl triplet at ~1.0 ppm and piperidine ring protons between 1.5–3.0 ppm), and molecular ion at m/z 324.48 for LC-MS method qualification. This compound is particularly suitable as an internal standard for quantifying phenothiazine-piperidine analogs in complex biological matrices, where its unique molecular weight and fragmentation pattern minimize matrix interference.

Quote Request

Request a Quote for Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.